molecular formula C11H18N2O2 B162605 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester CAS No. 139756-15-3

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

Cat. No.: B162605
CAS No.: 139756-15-3
M. Wt: 210.27 g/mol
InChI Key: MVJRWZJSSDYLBG-UHFFFAOYSA-N
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Description

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester (CAS Number: 139756-15-3) is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 139756-15-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-propyl-1H-pyrazole-5-carboxylic acid with ethyl alcohol under reflux conditions, often facilitated by a catalyst. Purification methods such as recrystallization or column chromatography are employed post-reaction to obtain the final product .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-Ethyl-3-propyl have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure is crucial for enhancing these antimicrobial effects .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential, with studies showing that it can inhibit inflammation in animal models. For example, carrageenan-induced edema tests have revealed significant reductions in swelling when treated with pyrazole derivatives, suggesting their utility in managing inflammatory conditions .

Analgesic Effects

In addition to anti-inflammatory activity, some pyrazole derivatives have exhibited analgesic properties. Research has suggested that these compounds can modulate pain pathways, making them potential candidates for pain management therapies .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains an area of ongoing research; however, it is hypothesized that the compound may act by inhibiting key inflammatory mediators or microbial growth pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.

Compound NameStructureBiological Activity
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl esterStructureAntimicrobial, anti-inflammatory
Ethyl 3-propyl-1H-pyrazole-5-carboxylateStructureAntifungal
Ethyl 2-methyl-5-propyl-pyrazole-3-carboxylateStructureAnalgesic

Case Studies

A series of studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Inflammation Model : In a study involving carrageenan-induced paw edema in rats, various pyrazole derivatives were tested against standard anti-inflammatory drugs like ibuprofen. Some derivatives showed comparable efficacy, highlighting their potential as alternative anti-inflammatory agents .
  • Antimicrobial Screening : A recent investigation into novel pyrazoles demonstrated significant antimicrobial activity against resistant bacterial strains. The study concluded that modifications to the pyrazole ring could enhance antibacterial potency .

Properties

IUPAC Name

ethyl 2-ethyl-5-propylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-4-7-9-8-10(11(14)15-6-3)13(5-2)12-9/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJRWZJSSDYLBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This pyrazole was prepared from 3-n-propylpyrazole-5-carboxylic acid ethyl ester and diethyl sulphate, following the procedure described in Example 1, and was obtained as a colourless oil (72%). Rf 0.5 (silica; ethyl acetate, hexane; 1:1).
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